Whole-Cell Potency Against Mtb
DQn-1 demonstrates a markedly lower minimum inhibitory concentration (MIC90) against wild-type Mycobacterium tuberculosis H37Rv compared to the structurally related antifolates WR99210 and trimetrexate. This establishes DQn-1 as a high-potency tool compound for probing folate pathway inhibition in Mtb. Data were generated from the same high-throughput screening and confirmatory assay platform, enabling direct cross-comparison [1].
| Evidence Dimension | Whole-cell antibacterial potency (MIC90) |
|---|---|
| Target Compound Data | 0.03 µM |
| Comparator Or Baseline | WR99210 (MIC90 = 1–2 µM) and Trimetrexate (MIC90 = 6.3 µM) |
| Quantified Difference | DQn-1 is 33- to 67-fold more potent than WR99210 and 210-fold more potent than trimetrexate |
| Conditions | Broth microdilution assay against Mtb H37Rv wild-type strain; MIC90 values reported in µM |
Why This Matters
For researchers investigating DHFR as a target in Mtb, the superior whole-cell potency of DQn-1 enables more robust and interpretable dose-response experiments, reduces the likelihood of off-target effects at higher compound concentrations, and provides a more sensitive probe for studying resistance mechanisms.
- [1] Kumar A, et al. Table 1: MIC90 and Enzyme IC50 Data for DQn-1 and Comparators. ACS Infect Dis. 2015;1(12):604-614. PMC4707675 Table 1. View Source
